(3S,5R)-3-(aminomethyl)-5-methyloctanoic acid hydrochloride, also known as PD-0299685, is a structurally extended gabapentinoid and a potent ligand for the α2δ subunit of voltage-gated calcium channels [1]. Characterized by an octanoic acid backbone, this chiral amino acid derivative offers increased lipophilicity compared to shorter-chain analogs like pregabalin [2]. The hydrochloride salt form is specifically utilized to overcome the solubility limitations of the zwitterionic free acid, ensuring rapid dissolution and stable formulation in aqueous media [3]. In procurement contexts, this compound is primarily sourced as a highly specific reference standard for neuropharmacological assays, renal clearance modeling, and preclinical investigations into refractory pelvic and neuropathic pain [1].
Substituting (3S,5R)-3-(aminomethyl)-5-methyloctanoic acid hydrochloride with more common gabapentinoids like pregabalin or gabapentin compromises both pharmacokinetic modeling and structure-activity relationship (SAR) integrity [1]. While pregabalin (a hexanoic acid derivative) undergoes significant net renal reabsorption, this octanoic acid analog exhibits a distinct renal clearance profile that closely mirrors the glomerular filtration rate (GFR), indicating a lack of net reabsorption [2]. Consequently, using pregabalin as a substitute in renal transporter or drug-drug interaction (DDI) assays will yield fundamentally divergent excretion kinetics [2]. Furthermore, the extended aliphatic chain alters the compound's lipophilicity and tissue distribution, meaning that substitution with shorter-chain analogs in in vivo models of interstitial cystitis or neuropathic pain will fail to replicate the specific target engagement and systemic exposure profiles of this exact molecule [1].
In comparative pharmacokinetic studies evaluating renal transporter interactions, (3S,5R)-3-(aminomethyl)-5-methyloctanoic acid demonstrated a renal clearance rate equivalent to the glomerular filtration rate (GFR), indicating an absence of net renal reabsorption [1]. In direct contrast, the closely related analog pregabalin exhibited substantial net reabsorption under the same physiological conditions [1]. This fundamental difference in renal handling is driven by distinct interactions with renal organic cation and anion transporters, making the octanoic acid derivative uniquely suited for specific clearance models [1].
| Evidence Dimension | Renal clearance vs. Glomerular Filtration Rate (GFR) |
| Target Compound Data | Renal clearance to GFR ratio approximately 1.0 (no net reabsorption) |
| Comparator Or Baseline | Pregabalin (Renal clearance to GFR ratio significantly < 1.0, indicating net reabsorption) |
| Quantified Difference | Shift from net reabsorption to 1:1 GFR-aligned clearance |
| Conditions | In vivo pharmacokinetic modeling of renal transporter-mediated clearance |
Buyers conducting renal drug-drug interaction (DDI) assays or pharmacokinetic modeling must procure this exact compound to study GFR-aligned gabapentinoid clearance without the confounding variable of net reabsorption.
(3S,5R)-3-(aminomethyl)-5-methyloctanoic acid hydrochloride exhibits potent, concentration-dependent displacement of established ligands at the voltage-gated calcium channel α2δ-1 subunit [1]. In competitive binding assays utilizing membranes from cells expressing recombinant α2δ-1 subunits, the compound achieved complete inhibition of [3H]gabapentin binding [1]. This confirms that despite the extended octanoic acid chain, the molecule retains high-affinity target engagement comparable to or exceeding that of the baseline gabapentin standard [1].
| Evidence Dimension | Inhibition of [3H]gabapentin binding |
| Target Compound Data | 100% inhibition of [3H]gabapentin binding at saturation |
| Comparator Or Baseline | [3H]gabapentin (baseline radioligand) |
| Quantified Difference | Complete competitive displacement |
| Conditions | Membrane proteins prepared from HEK 293 cells expressing recombinant α2δ-1 subunits |
Validates the procurement of this compound as a high-affinity competitive displacer for in vitro screening of novel α2δ-1 subunit modulators.
The procurement of the hydrochloride salt form of (3S,5R)-3-(aminomethyl)-5-methyloctanoic acid provides a critical processability advantage over the zwitterionic free amino acid [1]. While free branched-chain amino acids often exhibit variable dissolution rates and limited solubility in aqueous buffers, the hydrochloride salt ensures rapid and complete dissolution [1]. This enhanced solubility profile is essential for maintaining consistent dosing concentrations in liquid formulations used for both in vitro high-throughput screening and in vivo administration [1].
| Evidence Dimension | Aqueous solubility and dissolution reliability |
| Target Compound Data | High aqueous solubility suitable for physiological buffers |
| Comparator Or Baseline | Zwitterionic free acid (variable dissolution/lower solubility) |
| Quantified Difference | Significant enhancement in dissolution rate and maximum concentration |
| Conditions | Preparation of aqueous physiological buffers and pharmaceutical dosing vehicles |
Procuring the hydrochloride salt eliminates formulation bottlenecks, ensuring reproducible bioavailability and consistent assay performance.
Because this compound exhibits a GFR-aligned renal clearance profile without the net reabsorption seen in pregabalin, it is the optimal reference material for studying OCT2/OAT-mediated drug-drug interactions and modeling the excretion kinetics of lipophilic gabapentinoids [1].
The compound's proven ability to completely inhibit [3H]gabapentin binding makes it an essential competitive ligand and positive control for high-throughput screening assays targeting the α2δ-1 and α2δ-2 subunits of voltage-gated calcium channels [2].
Utilizing the highly soluble hydrochloride salt ensures consistent systemic exposure when formulating dosing vehicles for in vivo models of interstitial cystitis and bladder pain syndrome, where this specific octanoic acid derivative has been historically evaluated [3].